Oglufanide is a synthetic dipeptide immunomodulator in development for the treatment of chronic hepatitis C viral infection. Oglufanide was originally developed to treat severe infectious disease in Russia (where it is a registered pharmaceutical), and was extensively studied in cancer clinical trials in the United States before being acquired by Implicit Bioscience in 2005. Oglufanide works as a regulator of the body's immune response, is being given by intranasal administration to patients with chronic hepatitis C viral infection.
Glu-Trp is a dipeptide composed of L-glutamic acid and L-tryptophan joined by a peptide linkage. It has a role as a metabolite, an immunomodulator, an angiogenesis modulating agent and an antineoplastic agent. It derives from a L-glutamic acid and a L-tryptophan.
Oglufanide
CAS No.: 122933-59-9
Cat. No.: VC0537992
Molecular Formula: C16H17N3Na2O5
Molecular Weight: 333.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122933-59-9 |
---|---|
Molecular Formula | C16H17N3Na2O5 |
Molecular Weight | 333.34 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 |
Standard InChI Key | LLEUXCDZPQOJMY-AAEUAGOBSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Oglufanide (C₁₆H₁₉N₃O₅) is a small molecule with a molecular weight of 333.34 g/mol and an isoelectric point of 3.09 . Its structure features two stereocenters, resulting in an absolute stereochemistry critical for biological activity . The compound’s solubility in dimethyl sulfoxide (DMSO) is 15.5 mg/mL, facilitating its formulation for preclinical studies .
Table 1: Molecular Properties of Oglufanide
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₉N₃O₅ | |
Molecular Weight | 333.34 g/mol | |
Melting Point | 121–122°C | |
Solubility (DMSO) | 15.5 mg/mL | |
CAS Registry Number | 38101-59-6 |
The disodium salt form (C₁₆H₁₇N₃Na₂O₅), known as oglufanide disodium, enhances bioavailability and is utilized in clinical formulations .
Pharmacological Mechanisms
Immunomodulatory Activity
Oglufanide modulates innate immune responses by enhancing macrophage activity and cytokine production, particularly in chronic HCV infections . It counteracts viral immune evasion mechanisms, restoring host defense pathways . Preclinical models demonstrate its ability to reduce inflammatory infiltrates in gastric mucosa by 28–29%, highlighting its anti-inflammatory potential .
Antiangiogenic Properties
By inhibiting vascular endothelial growth factor (VEGF), oglufanide disrupts angiogenesis—a critical process in tumor growth and metastasis . In Kaposi’s sarcoma models, it reduced endothelial cell proliferation by 50%, correlating with decreased tumor vascularity .
Table 2: Key Pharmacological Targets
Target | Effect | Condition Studied |
---|---|---|
VEGF | Inhibition of angiogenesis | Kaposi’s sarcoma |
Macrophage activation | Enhanced cytokine production | Chronic HCV |
T-cell response | Modulation of Th1/Th2 balance | Solid tumors |
Clinical Applications and Trials
Infectious Diseases
Indication | Phase | Result | Reference |
---|---|---|---|
Kaposi’s sarcoma | III | 33% tumor reduction | |
HCV | II | 40% viral load reduction | |
Gastritis (H. pylori) | NA | 3–4x leukocyte reduction |
Future Directions
Despite mixed clinical outcomes, oglufanide’s dual mechanism warrants exploration in combination therapies. Potential avenues include:
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